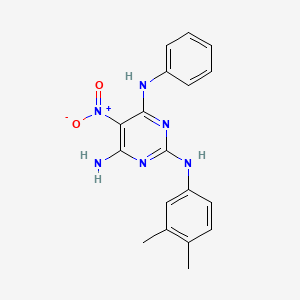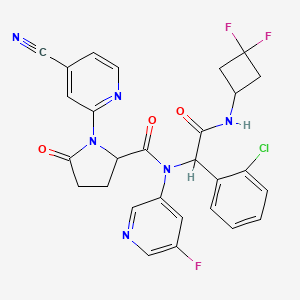
Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivosidenib is a small molecule inhibitor of isocitrate dehydrogenase-1, which is mutated in several forms of cancer. It is primarily used in the treatment of acute myeloid leukemia and cholangiocarcinoma. The compound works by decreasing the abnormal production of the oncometabolite 2-hydroxyglutarate, leading to the differentiation of malignant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ivosidenib can be synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of Ivosidenib involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products and waste. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Ivosidenib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in Ivosidenib.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Ivosidenib, while substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
Ivosidenib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of isocitrate dehydrogenase-1 and its effects on cellular metabolism.
Biology: Employed in research to understand the role of isocitrate dehydrogenase-1 mutations in cancer development and progression.
Medicine: Investigated for its therapeutic potential in treating various cancers, including acute myeloid leukemia and cholangiocarcinoma.
Industry: Utilized in the development of targeted cancer therapies and as a reference compound in drug development
Mechanism of Action
Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .
Comparison with Similar Compounds
Similar Compounds
Enasidenib: Another inhibitor targeting isocitrate dehydrogenase-2, used in the treatment of acute myeloid leukemia.
Vorasidenib: A dual inhibitor of isocitrate dehydrogenase-1 and isocitrate dehydrogenase-2, used in the treatment of glioma.
Olutasidenib: A selective inhibitor of isocitrate dehydrogenase-1, similar to Ivosidenib
Uniqueness
Ivosidenib is unique in its specificity for isocitrate dehydrogenase-1 and its ability to reduce the production of 2-hydroxyglutarate, making it a valuable therapeutic agent for cancers with isocitrate dehydrogenase-1 mutations. Its effectiveness in treating acute myeloid leukemia and cholangiocarcinoma sets it apart from other similar compounds .
Properties
Molecular Formula |
C28H22ClF3N6O3 |
|---|---|
Molecular Weight |
583.0 g/mol |
IUPAC Name |
N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40) |
InChI Key |
WIJZXSAJMHAVGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(4-bromophenyl)amino]-5-oxopentanoate](/img/structure/B12467742.png)
![2-[(3,4-dimethoxyphenyl)carbonyl]-N-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)hydrazinecarboxamide](/img/structure/B12467746.png)
![5-({3,5-Dichloro-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B12467749.png)
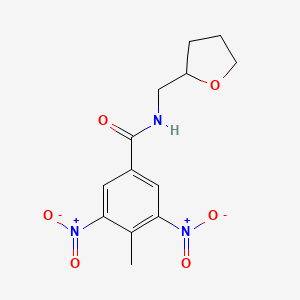
![4-[2-(2,6-difluorophenyl)-5-(2-fluorophenyl)-1H-imidazol-4-yl]pyridine](/img/structure/B12467760.png)
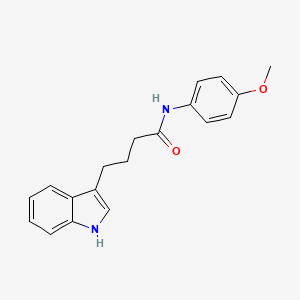
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
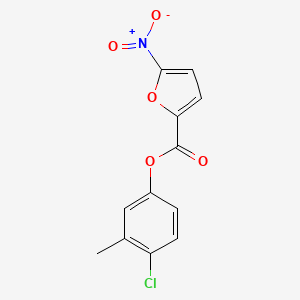
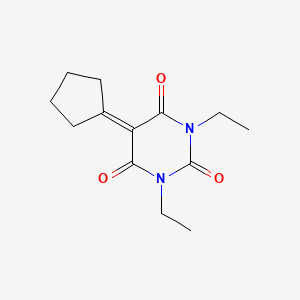
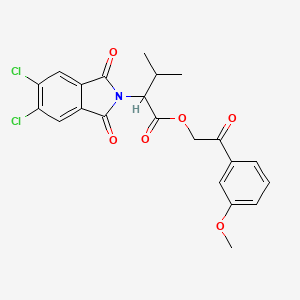
![N-[2-(benzylsulfanyl)-2-phenylethyl]-4-(decyloxy)benzamide](/img/structure/B12467805.png)
![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)

